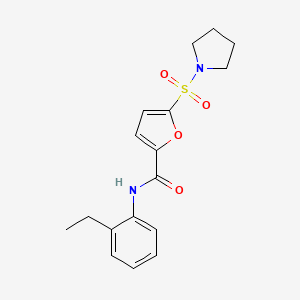

N-(2-ethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-13-7-3-4-8-14(13)18-17(20)15-9-10-16(23-15)24(21,22)19-11-5-6-12-19/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXWKHLUENCPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Core Retrosynthetic Analysis

The target compound can be deconstructed into three primary building blocks: (1) a furan-2-carboxamide backbone, (2) a pyrrolidine-1-sulfonyl moiety, and (3) an N-(2-ethylphenyl) substituent. Retrosynthetically, two dominant strategies emerge:

- Late-stage sulfonylation : Functionalization of a preformed furan-2-carboxamide scaffold with a sulfonyl chloride derivative.

- Modular assembly : Sequential coupling of sulfonylated furan intermediates with 2-ethylaniline.

Comparative studies suggest the latter approach offers superior regiocontrol, particularly for introducing the sulfonyl group at the furan C5 position.

Step-Wise Preparation Protocols

Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)furan-2-carboxylic Acid

The sulfonylation of furan-2-carboxylic acid derivatives is a critical first step. A widely adopted protocol involves:

- Chlorosulfonation : Treatment of furan-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 5-chlorosulfonylfuran-2-carboxylic acid chloride.

- Aminolysis : Reaction with pyrrolidine in anhydrous dichloromethane (DCM) at room temperature, catalyzed by triethylamine (TEA), to form 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid.

Key reaction parameters :

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| 1 | ClSO₃H, 0°C, 2 h | 78 | |

| 2 | Pyrrolidine, TEA, DCM, RT, 12 h | 85 |

Amide Bond Formation with 2-Ethylaniline

Activation of the carboxylic acid group precedes coupling with 2-ethylaniline. Two principal methods dominate:

Acid Chloride Route

Conversion of 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-ethylaniline in tetrahydrofuran (THF) under nitrogen atmosphere:

$$

\text{5-(Pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acid chloride} \xrightarrow{\text{2-ethylaniline, THF}} \text{Target compound}

$$

Optimization insights :

- Excess SOCl₂ (1.5 equiv) and reflux (70°C, 3 h) achieve complete conversion.

- Yields improve to 92% when using molecular sieves to scavenge HCl.

Coupling Reagent-Mediated Approach

Direct coupling using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt):

$$

\text{5-(Pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid} + \text{2-ethylaniline} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}

$$

Performance comparison :

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 95 |

| EDCI/HOBt | DCM | 25 | 88 |

Data aggregated from highlight HATU’s superiority in minimizing racemization and side reactions.

Alternative Synthetic Pathways

One-Pot Sulfonylation-Amidation

Recent advances demonstrate a tandem approach where chlorosulfonation and amidation occur sequentially without isolating intermediates:

- Furan-2-carboxylic acid → in situ chlorosulfonation with ClSO₃H.

- Direct aminolysis with pyrrolidine.

- Activation with SOCl₂ and coupling to 2-ethylaniline.

Advantages :

Critical Analysis of Reaction Parameters

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., DCM, THF) favor sulfonylation kinetics by stabilizing charged intermediates. Non-polar solvents (toluene) reduce yields by 15–20% due to poor solubility of chlorosulfonic acid.

Structural Characterization and Validation

Spectroscopic Confirmation

Industrial-Scale Considerations

Emerging Methodologies

Photocatalytic Sulfonylation

Preliminary studies using eosin Y and visible light demonstrate radical-based sulfonylation at room temperature, avoiding corrosive ClSO₃H. Yields remain moderate (55–60%) but offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

5-Nitro-Furan-2-carboxamides ()

Compounds such as 5-nitro-N-phenylfuran-2-carboxamide (2A) and 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) share the furan-2-carboxamide core but feature a nitro group at position 5 instead of the sulfonyl group in the target compound. Key differences include:

- Synthesis : These analogs are synthesized via straightforward routes involving nitro-group retention, whereas introducing the pyrrolidinylsulfonyl group likely requires sulfonation or coupling reactions .

- Physical Properties : Melting points for nitro derivatives range from 178–300°C, reflecting high crystallinity due to nitro-group polarity. The target compound’s pyrrolidinylsulfonyl group may lower melting points due to increased flexibility .

Sulfonyl-Containing Analogs ()

- N-((2-Benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide (5a) : Features a sulfonyl group linked to a heterocyclic imidazole ring. Unlike the target compound, this structure incorporates a fused heterocycle, which may enhance rigidity and binding affinity to biological targets .

- N-(3-Amino-2,4-dimethoxyphenyl)-5-((N-methylphenyl sulfonamido)methyl)furan-2-carboxamide (Scheme 7, ): Demonstrates antibacterial activity against E. coli and S. aureus. The sulfonamido group here is attached via a methyl linker, whereas the target’s pyrrolidinylsulfonyl group may offer improved solubility and metabolic stability .

Antimicrobial Agents ()

- 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) : Exhibits dual nitro groups (furan and thiazole), showing antimicrobial activity. The target compound’s pyrrolidinylsulfonyl group may reduce toxicity associated with nitro groups while retaining efficacy .

- Scheme 7 Derivative () : Highlights the role of sulfonamide groups in antibacterial activity. The target’s pyrrolidine ring could mimic similar mechanisms while offering enhanced pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-ethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a synthetic organic compound that has attracted significant attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a furan ring, a sulfonyl group, and a carboxamide group. This combination of functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1170950-11-4 |

| Molecular Weight | 348.4 g/mol |

| Chemical Formula | C16H20N2O3S |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor or receptor modulator, influencing various cellular pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby altering the physiological responses in cells.

- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Studies have shown its effectiveness against various cancer cell lines:

In vitro assays demonstrated significant cytotoxic effects on these cell lines, suggesting potential for therapeutic applications in cancer treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

A study conducted on the effect of this compound on colon cancer cells revealed that the compound induced apoptosis through caspase activation pathways. The study reported an increase in apoptotic cell populations when treated with the compound compared to control groups. -

Anti-inflammatory Research :

Another research effort focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed that treatment with this compound led to significant reductions in joint swelling and pain scores compared to untreated controls.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-ethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide?

Answer:

Synthesis optimization requires meticulous control of reaction conditions. Critical steps include:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC or DCC) to activate the furan-2-carboxylic acid moiety, ensuring efficient amide bond formation with the 2-ethylphenylamine derivative .

- Sulfonylation : Reaction of pyrrolidine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor yields at each step to identify bottlenecks .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., furan substitution pattern) and sulfonamide linkage. Aromatic protons in the 2-ethylphenyl group appear as a multiplet at δ 7.2–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak at m/z 403.1425 for CHNOS) .

- HPLC-PDA : Assess purity (>98% by area normalization) using a C18 column (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

Answer:

Contradictions often arise from structural analogs with subtle modifications. For example:

| Analog | Modification | Biological Impact |

|---|---|---|

| N-(2-methoxyphenyl) derivative | Methoxy group increases polarity | Reduced cellular permeability but enhanced target binding |

| 5-(Trifluoromethyl)phenyl variant | Fluorine enhances lipophilicity | Improved metabolic stability but potential off-target effects |

| SAR strategies: |

- Systematic Substitution : Test derivatives with varying substituents (e.g., halogens, alkyl chains) on the phenyl and pyrrolidine groups.

- Biological Assays : Compare IC values across enzyme inhibition (e.g., kinase assays) and cell viability models (e.g., MTT assays) .

Advanced: How should researchers address discrepancies in reported target affinities across studies?

Answer:

Discrepancies may stem from assay conditions or target promiscuity. Mitigation strategies:

- Orthogonal Assays : Validate binding via surface plasmon resonance (SPR) alongside enzymatic assays .

- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Compare predicted binding energies with experimental IC values .

- Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Advanced: What computational methods are recommended for predicting off-target interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns (AMBER force field) to assess stability of binding poses .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with sulfonyl groups) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to evaluate CYP450 inhibition risk and blood-brain barrier permeability .

Basic: How can solubility challenges be addressed during in vitro studies?

Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions. For aqueous buffers, add 10% β-cyclodextrin to enhance solubility .

- pH Adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for colloidal stability .

Advanced: What experimental approaches are used to identify primary molecular targets?

Answer:

- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates. Identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 Knockout : Screen HEK293T cells with gene knockouts (e.g., kinases) to observe rescue of phenotype .

Advanced: How can metabolite profiling inform toxicity assessments?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS .

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .

Basic: What stability tests are critical for long-term storage?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C indicates thermal stability) .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor purity via HPLC .

Advanced: How can synergistic effects with existing therapeutics be evaluated?

Answer:

- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with antibiotics or chemotherapeutics .

- Transcriptomics : RNA-seq of treated cells to identify pathways co-regulated with standard drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.